4-(1-Aminopropyl)-2-chlorophenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-(1-aminopropyl)-2-chlorophenol |
InChI |
InChI=1S/C9H12ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8,12H,2,11H2,1H3 |
InChI Key |
SNYWROGXHREEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 1 Aminopropyl 2 Chlorophenol
Retrosynthetic Analysis for Primary Construction
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic route. deanfrancispress.com For 4-(1-aminopropyl)-2-chlorophenol, this process involves strategically disconnecting the molecule at key bonds to identify plausible precursors.
Disconnection Strategies for the Phenolic Moiety
The primary disconnection involves the bond between the aromatic ring and the aminopropyl side chain. This C-C bond disconnection points to a key intermediate: a substituted phenol (B47542). A common strategy in organic synthesis is to start with a functionalized aromatic ring and build upon it. In this case, a suitable starting material would be 2-chloro-4-acylphenol. This precursor can be synthesized from 4-chlorophenol (B41353) through a Friedel-Crafts acylation reaction, introducing a propanoyl group at the 4-position. The hydroxyl group on the phenol directs the incoming acyl group primarily to the para position. The presence of the chloro substituent at the 2-position is established from the start, simplifying the synthetic sequence.
Another approach involves starting with 2-chlorophenol (B165306) and performing a Friedel-Crafts acylation. However, this may lead to a mixture of isomers, requiring separation. Therefore, starting with 4-chlorophenol is often the more regioselective and efficient strategy. nih.gov
Disconnection Strategies for the Aminopropyl Side Chain
Once the 2-chloro-4-propanoylphenol intermediate is identified, the focus shifts to the aminopropyl side chain. The disconnection strategy here targets the transformation of the ketone functional group into the desired amine. This is a well-established transformation in organic chemistry.
The retrosynthetic step involves converting the amine back to a ketone via an imine or oxime intermediate. This suggests a forward synthesis path where the 2-chloro-4-propanoylphenol is converted into an oxime by reacting it with hydroxylamine. Subsequently, the oxime can be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). This sequence effectively builds the aminopropyl side chain onto the phenolic core.
Incorporation of the Chloro Substituent
The timing of the introduction of the chloro substituent is a critical strategic consideration. There are two primary approaches:
Starting with a pre-chlorinated precursor: As mentioned earlier, beginning the synthesis with 4-chlorophenol is a highly effective strategy. nih.govguidechem.com This ensures the chlorine atom is correctly positioned from the outset and avoids potentially unselective chlorination steps on a more complex molecule. The synthesis of 2-amino-4-chlorophenol (B47367), an isomer, often starts with the nitration of 4-chlorophenol, followed by reduction. nih.gov A similar logic applies here, where electrophilic substitution (acylation) is performed on the pre-chlorinated phenol.
Novel Synthetic Pathways and Route Optimization
While classical methods provide reliable routes to this compound, modern synthetic chemistry emphasizes efficiency, atom economy, and stereocontrol.
Stereoselective Approaches to the Aminopropyl Side Chain
The carbon atom attached to the phenyl ring, the amino group, and the ethyl group is a stereocenter. Therefore, the synthesis of enantiomerically pure this compound requires stereoselective methods. Chiral amines are crucial components in many pharmaceuticals and agrochemicals. nih.govthieme-connect.com
A key prochiral intermediate for stereoselective synthesis is the imine formed from 2-chloro-4-propanoylphenol. The asymmetric reduction of this prochiral imine can lead to the desired chiral amine with high enantiomeric excess.
Asymmetric Hydrogenation Techniques
Asymmetric hydrogenation is a powerful and "green" strategy for producing optically active amines, offering high atom economy and minimal waste. nih.govacs.org This technique involves the use of a transition metal catalyst complexed with a chiral ligand to hydrogenate a prochiral substrate, such as an imine, with high enantioselectivity. ajchem-b.com
For the synthesis of chiral this compound, the precursor would be the imine derived from 2-chloro-4-propanoylphenol. The asymmetric hydrogenation of this imine using a suitable chiral catalyst would yield the enantiomerically enriched amine. Transition metals like Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) are commonly used for this purpose, paired with a wide array of chiral phosphine (B1218219) ligands. ajchem-b.comacs.org
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity (ee) and conversion. Below is a table summarizing representative catalyst systems used in the asymmetric hydrogenation of imines, which could be adapted for the synthesis of the target molecule.
| Catalyst Precursor | Chiral Ligand Family | Substrate Type | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)Cl]₂ | Chiral Bisaminophosphine | N-Aryl Imines | Up to 99% | acs.org |
| Ir/L* (L*=chiral ligand) | P-stereogenic Dihydrobenzooxaphosphole | N-Aryl Imines | Up to 99% | acs.org |
| RuCl₂(chiral diamine)(diphosphine) | N-Sulfonylated 1,2-Diamine | Imines | High | ajchem-b.com |
This table presents data for analogous reactions and serves as a guide for potential synthetic routes.
The process would involve the in situ or pre-formation of the imine from 2-chloro-4-propanoylphenol, followed by hydrogenation under a hydrogen atmosphere in the presence of the chiral catalyst. The specific ligand, solvent, temperature, and pressure would need to be optimized to maximize the yield and enantiomeric excess of the desired enantiomer of this compound. This approach represents the cutting edge of efficient and selective synthesis for this class of chiral compounds. nih.gov
Green Chemistry Principles in Synthetic Route Design and Execution
Functional Group Interconversions Leading to the Target Compound
Chiral Auxiliary-Mediated Synthesis
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, and the use of chiral auxiliaries is a well-established strategy to achieve this goal. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org
Commonly used chiral auxiliaries are often derived from readily available and inexpensive natural sources like amino acids, terpenes, or alkaloids. researchgate.nettcichemicals.com Some widely employed auxiliaries include oxazolidinones (developed by Evans), camphor-derived structures (Helmchen), and pseudoephedrine. researchgate.netnih.gov
Application in the Synthesis of this compound:
For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be appended to a precursor molecule. For instance, a carboxylic acid derivative of the propyl side chain could be coupled with a chiral auxiliary, such as a chiral oxazolidinone. The resulting chiral amide would then undergo a diastereoselective reaction, for example, the introduction of the amino group. The stereochemistry of the newly formed chiral center would be controlled by the steric and electronic properties of the chiral auxiliary.
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Precursor | Key Transformation |
| Evans Oxazolidinones researchgate.net | Acyl-oxazolidinone | Aldol, Alkylation, Amination |
| Pseudoephedrine nih.gov | Amide | Alkylation |
| Camphorsultam researchgate.net | N-Acyllactam | Diels-Alder, Aldol |
| (S)-(-)-1-Phenylethylamine sigmaaldrich.com | Imine | Nucleophilic Addition |
Following the stereoselective step, the chiral auxiliary would be cleaved from the molecule to yield the enantiomerically enriched this compound. The successful application of this methodology relies on high diastereoselectivity in the key bond-forming step and efficient removal of the auxiliary without racemization of the product.
Organocatalytic Enantioselective Methods
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to metal-based catalysts and chiral auxiliaries. mdpi.com Organocatalysts are small organic molecules that can catalyze chemical transformations enantioselectively. nih.gov This field has seen rapid development, with a wide range of catalysts developed for various reactions. mdpi.com
A key advantage of organocatalysis is the avoidance of potentially toxic and expensive heavy metals. mdpi.com Many organocatalysts are derived from natural products and are often more stable to air and moisture than their metal-based counterparts. mdpi.com
Potential Application to this compound Synthesis:
The synthesis of chiral this compound could potentially be achieved through an organocatalytic enantioselective reaction. For example, an asymmetric Michael addition of a nitroalkane to a suitable α,β-unsaturated precursor derived from 2-chlorophenol could be catalyzed by a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether or a chiral phosphoric acid. mdpi.comnih.gov Subsequent reduction of the nitro group would then afford the desired chiral amine.
Table 2: Examples of Organocatalytic Reactions
| Reaction Type | Catalyst Type | Substrate Example |
| Michael Addition | Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehyde |
| Diels-Alder Reaction | Chiral Phosphoric Acid | α,β-Unsaturated Ketone |
| Aldol Reaction | Proline | Aldehyde and Ketone |
| Mannich Reaction | Chiral Diamine | Imine and Ketone |
The development of a successful organocatalytic route to this compound would require careful selection of the catalyst, solvent, and reaction conditions to achieve high enantioselectivity and yield.
Catalytic Methodologies in Phenol and Amine Derivatization
Catalytic methods play a crucial role in the efficient and selective functionalization of phenols and the synthesis of amines. These methods often offer milder reaction conditions and higher efficiency compared to stoichiometric approaches.
Phenol Derivatization:
The derivatization of the phenolic hydroxyl group in a precursor to this compound can be achieved through various catalytic reactions. For instance, O-alkylation or O-arylation reactions can be catalyzed by transition metals like copper or palladium. mdpi.com These reactions allow for the introduction of a variety of substituents onto the phenol oxygen, which can be important for modifying the properties of the final compound or for use as a protecting group during the synthesis.
Amine Synthesis:
The synthesis of the primary amine group in this compound can be accomplished through several catalytic methods. One of the most important is catalytic hydrogenation. epo.org For example, the reduction of a nitro group precursor is a common and efficient method for introducing an amino group. This reaction is typically carried out using a heterogeneous catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. epo.org
Another powerful catalytic method for amine synthesis is reductive amination. mdpi.com This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) in the presence of a reducing agent and a catalyst. mdpi.com This method can be used to directly synthesize primary amines from carbonyl compounds. mdpi.com
Green Chemistry Principles in Synthetic Route Design and Execution
Green chemistry is a set of principles that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The application of these principles is crucial for developing sustainable and environmentally friendly synthetic methods. nih.govwjpps.com
Solvent-Free Reaction Systems
One of the key principles of green chemistry is the reduction or elimination of solvents, which often account for a significant portion of the waste generated in a chemical process. google.com Solvent-free reactions, also known as solid-state or mechanochemical reactions, can lead to improved efficiency, reduced reaction times, and simpler work-up procedures. google.com
For the synthesis of a compound like this compound, exploring solvent-free conditions for key steps could significantly improve the environmental footprint of the process. For example, a condensation reaction or a reduction step could potentially be carried out under solvent-free conditions by grinding the reactants together, possibly with a solid-supported catalyst. google.com
Atom Economy and Efficiency Assessments
Atom economy is a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.govjocpr.com A reaction with 100% atom economy is one where all the atoms of the reactants are found in the product. Addition and rearrangement reactions are examples of atom-economical transformations. nih.gov
When designing a synthetic route for this compound, maximizing atom economy should be a primary consideration. This involves choosing reactions that minimize the formation of byproducts. For example, a catalytic addition reaction would be preferable to a stoichiometric reaction that generates a large amount of waste.
Other metrics used to assess the greenness of a chemical process include the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, and the process mass intensity (PMI), which is the ratio of the total mass used in a process to the mass of the product. nih.gov A lower E-factor and PMI indicate a more environmentally friendly process.
Functional Group Interconversions Leading to the Target Compound
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. ub.eduimperial.ac.uk This is often a necessary step to achieve the desired target molecule from available starting materials or to introduce a functional group that is not compatible with previous reaction conditions. ic.ac.uk
In the context of synthesizing this compound, several FGI steps would likely be required. For instance, a common route to primary amines is the reduction of a nitro group. nih.gov Therefore, a plausible synthetic sequence could involve the nitration of a 2-chlorophenol derivative, followed by the introduction of the propyl side chain, and finally, the reduction of the nitro group to the desired amine. nih.gov
Table 3: Potential Functional Group Interconversions in the Synthesis of this compound
| Starting Functional Group | Target Functional Group | Reagent/Reaction Type |
| Nitro (-NO2) | Amine (-NH2) | Reduction (e.g., H2/Pd/C, Sn/HCl) nih.gov |
| Ketone (C=O) | Amine (-NH2) | Reductive Amination (e.g., NH3, H2/Catalyst) mdpi.com |
| Carboxylic Acid (-COOH) | Amine (-NH2) | Curtius, Hofmann, or Schmidt Rearrangement |
| Alcohol (-OH) | Halide (-X) | Halogenating Agent (e.g., SOCl2, PBr3) vanderbilt.edu |
| Halide (-X) | Nitrile (-CN) | Cyanide Salt (e.g., NaCN) vanderbilt.edu |
Reduction Reactions of Nitro Precursors to Amines
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of this compound. The most logical precursor for this step is 2-chloro-4-(1-nitropropyl)phenol. The primary challenge in this reduction is to achieve high chemoselectivity, reducing the nitro group while preserving the chloro and hydroxyl functionalities on the aromatic ring. A variety of reagents and catalytic systems are available for the reduction of aromatic nitro compounds, each with distinct advantages and limitations. wikipedia.orgorganic-chemistry.org
Catalytic hydrogenation is a widely employed industrial method. wikipedia.org Catalysts such as palladium on carbon (Pd/C) are highly effective for nitro reductions but also carry the risk of hydrodehalogenation, which would undesirably remove the chlorine atom. commonorganicchemistry.com Raney nickel is often a preferred alternative in such cases, as it can effectively reduce the nitro group while minimizing the loss of aromatic halides. commonorganicchemistry.com
Chemical reduction methods offer a milder alternative that often circumvents the issue of dehalogenation. Reagents like iron metal in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂) are known for their ability to selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Another effective method involves the use of hydrazine (B178648) hydrate (B1144303) with a catalyst, such as ferric chloride and activated carbon, which has been shown to yield high-purity aminophenol products without significant dehalogenation. google.comgoogle.com Sodium sulfide (B99878) or sodium hydrosulfite can also be used, particularly when selective reduction is needed in dinitro compounds. wikipedia.org
Recent advances have introduced more sophisticated catalytic systems, including those based on manganese, iron, and palladium, which can operate under mild, solvent-free, or aqueous conditions with high functional group tolerance. organic-chemistry.org
Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Compounds
| Reduction Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages/Considerations |
| Catalytic Hydrogenation | H₂ + Pd/C | Room temperature to moderate heat/pressure | High efficiency, clean byproducts (H₂O) | Risk of dehalogenation, reduction of other functional groups commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂ + Raney Nickel | Room temperature to moderate heat/pressure | Lower risk of dehalogenation compared to Pd/C commonorganicchemistry.com | Pyrophoric catalyst, requires careful handling |
| Metal Reduction | Fe + Acid (e.g., HCl, Acetic Acid) | Refluxing acid | Mild, cost-effective, tolerates many functional groups commonorganicchemistry.com | Produces large amounts of iron sludge waste |
| Metal Salt Reduction | SnCl₂ | Acidic or alcoholic solvent | Mild, good for laboratory scale, chemoselective commonorganicchemistry.com | Stoichiometric amounts of tin salts required, waste disposal |
| Transfer Hydrogenation | Hydrazine Hydrate + Catalyst (e.g., FeCl₃/C) | Elevated temperatures | Avoids high-pressure hydrogen, high yield, low dehalogenation google.comgoogle.com | Hydrazine is toxic and must be handled with care |
| Sulfide Reduction | Na₂S or Na₂S₂O₄ | Aqueous or alcoholic solution | Can be selective for one of two nitro groups wikipedia.org | Can introduce sulfur impurities, strong odor |
Halogenation and Dehalogenation Control on Aromatic Rings
The strategic placement of the chlorine atom at the C-2 position (ortho to the hydroxyl group) is a critical aspect of synthesizing this compound. The hydroxyl group is a strongly activating ortho-, para-director, meaning that direct electrophilic chlorination of a para-substituted phenol, such as 4-propylphenol, would naturally yield a mixture of ortho- and para-chlorinated products. byjus.comyoutube.com Achieving high regioselectivity for the desired ortho-isomer often requires specialized catalytic systems.
One strategic approach involves the use of Lewis basic catalysts or ammonium (B1175870) salts to direct the chlorination to the ortho position. acs.orgscientificupdate.com For instance, selenoether or specific ammonium salt catalysts have been shown to effectively promote ortho-selective chlorination of phenols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), overriding the inherent electronic preference for the para position. acs.orgscientificupdate.com This allows for the direct and controlled synthesis of the required 2-chloro-4-substituted phenol skeleton.
An alternative strategy involves starting with a pre-halogenated precursor, such as 2-chlorophenol or 4-chlorophenol.
Starting with 2-chlorophenol: The required 1-propyl group would need to be introduced at the para-position. This can be achieved through a Friedel-Crafts acylation with propanoyl chloride, which would preferentially occur at the para-position due to steric hindrance at the ortho-positions adjacent to the chloro and hydroxyl groups. The resulting ketone can then be reduced to the propyl chain.
Starting with 4-chlorophenol: A common industrial route for the related compound 2-amino-4-chlorophenol involves the nitration of 4-chlorophenol. google.com The directing effects of the hydroxyl (ortho-, para-directing) and chloro (ortho-, para-directing) groups would favor the introduction of the nitro group at the C-2 position (ortho to the hydroxyl group). This yields 4-chloro-2-nitrophenol, which can then be reduced to 2-amino-4-chlorophenol. google.comchemicalbook.com Adapting this to synthesize the target compound would require subsequent introduction and modification of the propyl side chain, which presents significant synthetic challenges.
Control of dehalogenation is paramount, particularly during the nitro-reduction step discussed previously. The choice of reducing agent is critical to preserving the C-Cl bond. As noted, catalytic hydrogenation with Pd/C is often avoided in favor of reagents like Raney nickel, iron, tin(II) chloride, or hydrazine hydrate, which are less prone to causing hydrodehalogenation. commonorganicchemistry.comgoogle.com Careful selection of reaction conditions, such as temperature and pressure, is also essential to maintain the integrity of the chlorinated aromatic ring throughout the synthetic sequence.
Reaction Chemistry and Mechanistic Investigations of 4 1 Aminopropyl 2 Chlorophenol
Reactivity Profiling of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 4-(1-Aminopropyl)-2-chlorophenol exhibits reactivity that is characteristic of substituted phenols, participating in reactions such as etherification, esterification, and oxidative coupling.
Etherification and Esterification Reactions
The hydroxyl group of this compound can be converted into an ether or an ester linkage through various synthetic methodologies.
Etherification: The formation of an ether bond on the phenolic hydroxyl group typically proceeds via nucleophilic substitution. While direct dehydration of phenols to form ethers can occur under forcing conditions, more common laboratory syntheses involve the reaction of the corresponding phenoxide with an alkyl halide. The phenoxide is generated by treating the phenol (B47542) with a suitable base. For instance, the etherification of phenols with alkyl halides can be catalyzed by phase transfer catalysts like PEG400 under solvent-free conditions, often yielding aromatic ethers in high yields. researchgate.net Iron(III) triflate has also been shown to catalyze the direct etherification of alcohols, a reaction that could potentially be adapted for phenols. libretexts.org
Esterification: The esterification of phenols, including this compound, generally requires more reactive acylating agents than carboxylic acids themselves. wikipedia.orgnih.gov Acyl chlorides and acid anhydrides are commonly employed to achieve efficient ester formation. wikipedia.orgcrunchchemistry.co.uk The reaction with acyl chlorides is a nucleophilic addition-elimination process where the alcohol or phenol attacks the carbonyl carbon, leading to the elimination of a chloride ion. crunchchemistry.co.uksavemyexams.com Similarly, acid anhydrides react with phenols, often with gentle warming or in the presence of a base, to yield the corresponding ester and a carboxylic acid byproduct. wikipedia.org Phase transfer catalysis can also be utilized for the esterification of phenols with aliphatic acid chlorides in a biphasic aqueous-organic medium, providing good to quantitative yields for unhindered phenols. researchgate.net The esterification of phenolic carboxylic acids can be achieved using alcohols in the presence of acid catalysts under conditions that prevent the simultaneous etherification of the phenolic hydroxyl group. researchgate.net
Table 1: Representative Esterification Reactions of Phenolic Compounds
| Acylating Agent | Catalyst/Conditions | Product Type | General Yield |
| Acyl Chloride | Room Temperature | Phenyl Ester | Good |
| Acid Anhydride (B1165640) | Gentle Warming | Phenyl Ester | Moderate to Good |
| Acyl Chloride | Phase Transfer Catalyst | Phenyl Ester | Good to Quantitative |
Oxidative Coupling Mechanisms
The phenolic ring of this compound is susceptible to oxidative coupling reactions, which can lead to the formation of new carbon-carbon or carbon-oxygen bonds, resulting in dimeric or polymeric structures. These reactions are often catalyzed by metal complexes or enzymes. acs.org
Manganese oxide has been shown to be effective in the transformation of 4-chlorophenol (B41353), with the reaction rate being dependent on pH. nih.govlibretexts.org The mechanism often involves the formation of phenoxy radicals. Peroxidases, in the presence of hydrogen peroxide, can also catalyze the oxidative coupling of chlorophenols. nih.gov Computational studies on the enzymatic oxidative coupling of chlorophenols suggest that the reaction can proceed through various pathways, including radical-cation and radical-radical coupling. nih.gov These reactions can sometimes be accompanied by dehalogenation. The oxidative coupling of phenols is a key process in the biosynthesis of natural polymers like lignin (B12514952) from 4-hydroxyphenylpropanoids. usda.gov Asymmetric oxidative coupling of phenols to create chiral biaryl structures has also been achieved using vanadium catalysts. acs.org
Reactivity of the Aminopropyl Moiety
The aminopropyl group of this compound provides a site for a range of nucleophilic reactions, including acylation, alkylation, and the formation of imines, as well as intramolecular cyclization reactions.
Nucleophilic Acylation and Alkylation
Nucleophilic Acylation: The primary amine of the aminopropyl group is a potent nucleophile and readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides. libretexts.orgmasterorganicchemistry.comnih.gov The reaction with an acyl chloride typically proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon, followed by the elimination of a chloride ion. savemyexams.com When reacting with acid anhydrides, two equivalents of the amine are generally required, as one equivalent is consumed to neutralize the carboxylic acid byproduct. libretexts.org Selective acylation of the amino group in aminophenols can be achieved under specific conditions. For instance, N-acetyl-para-aminophenol (APAP) can be synthesized by the selective acylation of para-aminophenol. masterorganicchemistry.com
Nucleophilic Alkylation: The nitrogen atom of the aminopropyl group can also undergo N-alkylation with alkyl halides. wikipedia.org However, the direct alkylation of primary amines with alkyl halides can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the initially formed secondary amine can be more nucleophilic than the starting primary amine. masterorganicchemistry.com Selective mono-N-alkylation of aminophenols can be achieved by first protecting the amino group, for example, through imine formation with benzaldehyde, followed by alkylation of the phenolic hydroxyl group and subsequent hydrolysis of the imine. gsconlinepress.com Alternatively, selective N-alkylation can be performed by condensation with an aldehyde and subsequent reduction with a reducing agent like sodium borohydride (B1222165) in a one-pot reaction. gsconlinepress.comnih.gov
Table 2: Selective N-Alkylation of Aminophenols
| Alkylating Agent | Method | Product | Yield (%) |
| Benzaldehyde, then Alkyl Halide | Protection-Alkylation-Deprotection | N-Alkylated Aminophenol | Good |
| Aldehyde, then NaBH4 | Reductive Amination | N-Alkylated Aminophenol | 90-98 |
Imine and Schiff Base Formation
The primary amine of the aminopropyl moiety readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. gsconlinepress.comnih.gov This reaction is typically reversible and often catalyzed by acid or base, or driven by the removal of water. researchgate.netgsconlinepress.comnih.gov The formation of the C=N double bond of the imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov A variety of aromatic and aliphatic aldehydes can be used in this reaction. researchgate.net For example, 4-aminophenol (B1666318) derivatives have been condensed with various substituted benzaldehydes to synthesize a range of Schiff bases. nih.govlibretexts.org The resulting imines can be stable compounds or can serve as intermediates for further reactions, such as reduction to secondary amines. gsconlinepress.com
Cyclization Reactions involving the Amine
The presence of both the aminopropyl group and the phenolic ring allows for intramolecular cyclization reactions to form various heterocyclic structures.
One important cyclization is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. organic-chemistry.orgyoutube.comcdc.gov While the substrate is an aminopropylphenol rather than an arylethylamine, analogous cyclizations can be envisioned, potentially leading to tetrahydroquinoline derivatives. frontiersin.orgnih.govnih.gov The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for the intramolecular attack by the electron-rich aromatic ring. organic-chemistry.orgyoutube.com
Another significant cyclization pathway involves the reaction with formaldehyde (B43269) to form benzoxazines . frontiersin.org Benzoxazine monomers are typically synthesized through a Mannich-type condensation of a phenol, a primary amine, and formaldehyde. nih.govnih.govnih.gov In the case of this compound, the aminopropyl group can react with formaldehyde and the ortho position of the phenolic ring to form a 1,3-benzoxazine ring system. These monomers can then undergo thermally induced ring-opening polymerization to produce high-performance polybenzoxazine resins. nih.gov
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The susceptibility of the aromatic ring in this compound to electrophilic attack is dictated by the electronic properties of its three substituents: the phenolic hydroxyl group, the 1-aminopropyl group, and the chlorine atom.
Influence of Phenolic and Aminopropyl Substituents
Both the hydroxyl (-OH) and the amino group within the aminopropyl substituent are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS). youtube.com Their activating nature stems from the ability of their lone pairs of electrons to be donated into the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. youtube.com
In the case of this compound, the hydroxyl group is at position 1, the chloro group at position 2, and the aminopropyl group at position 4. The powerful activating and directing effects of the hydroxyl and amino groups would preferentially direct incoming electrophiles to the positions ortho and para to them. However, since the para position relative to the hydroxyl group is already occupied by the aminopropyl group, the directing influence of the hydroxyl group would be primarily towards positions 3 and 5. The aminopropyl group at C-4 would also direct incoming electrophiles to positions 3 and 5. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, which are ortho to both the hydroxyl and aminopropyl groups.
It is important to consider that the free amino group can be protonated in the presence of strong acids, which are often used in EAS reactions. libretexts.org A protonated amino group becomes a deactivating, meta-directing group. libretexts.org To avoid this, the amino group is often protected, for example, by converting it to an amide. libretexts.org This protecting group strategy reduces the nucleophilicity of the nitrogen and its steric bulk can favor para-substitution. libretexts.org
Directing Effects of the Chloro Group
The chlorine atom at position 2 is a deactivating group, meaning it withdraws electron density from the aromatic ring through its inductive effect, making the ring less reactive towards electrophiles. masterorganicchemistry.com However, like other halogens, it is an ortho-, para-director due to the ability of its lone pairs to participate in resonance, which stabilizes the intermediate carbocation (the sigma complex). youtube.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNA_r) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org Generally, aromatic rings are electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups ortho or para to the leaving group can facilitate the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org
In this compound, the chlorine atom is a potential leaving group. However, the molecule lacks strong electron-withdrawing groups like nitro groups at the ortho or para positions to significantly activate the ring for a typical S_NAr reaction. wikipedia.org The hydroxyl and aminopropyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack.
Despite this, under certain conditions, such as high temperatures and pressures, or with the use of strong nucleophiles, the chlorine atom can be substituted. For instance, 2-chlorophenol (B165306) can react with sodium hydroxide (B78521) to produce pyrocatechol (B87986) or with ammonia (B1221849) to form 2-aminophenol. chemcess.com These reactions often require forceful conditions. A radical-mediated S_NAr mechanism has also been proposed for halophenols, where a transient phenoxyl radical acts as a strong electron-withdrawing group, facilitating nucleophilic substitution. osti.gov
Rearrangement Reactions Involving the Aminopropyl Chain
One relevant type of rearrangement is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. byjus.com While the starting material here is an amine, related rearrangements of amino-containing side chains on aromatic rings are known. Another possibility is the dienone-phenol rearrangement, which involves the acid-catalyzed rearrangement of a cyclohexadienone to a phenol, often accompanied by the migration of a substituent. youtube.com The driving force for this reaction is the formation of a stable aromatic ring. youtube.com
The Claisen rearrangement is another well-known thermal rearrangement of allyl aryl ethers to form ortho-allylated phenols. byjus.com Although the aminopropyl group is not an allyl group, this highlights the potential for thermally induced migrations of side chains on phenolic rings.
Catalyzed Transformations (e.g., Cross-Coupling Reactions at the Halogen)
The chlorine atom in this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve the oxidative addition of the aryl halide to a low-valent metal catalyst, followed by transmetalation and reductive elimination. wikipedia.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are widely used. wikipedia.org For instance, the chlorine atom could be coupled with a boronic acid (Suzuki coupling) to form a new C-C bond, or with an amine (Buchwald-Hartwig amination) to introduce a different amino group. Copper-catalyzed reactions are also prevalent for the hydroxylation of aryl halides. youtube.com
The presence of the hydroxyl and amino groups can influence the catalytic cycle. These functional groups can coordinate to the metal center, potentially affecting the catalyst's activity and selectivity. In some cases, protection of these groups may be necessary to achieve the desired transformation. Biocatalytic cross-coupling using enzymes like laccases and cytochromes P450 also presents a potential avenue for selective C-C bond formation with phenolic substrates. nih.gov
Derivatization and Structural Modification Strategies
Synthesis of Phenolic Ethers and Esters for Enhanced Chemical Stability or Reactivity
The phenolic hydroxyl group of 4-(1-Aminopropyl)-2-chlorophenol is a prime target for derivatization to form ethers and esters. These modifications can protect the phenol (B47542) from unwanted reactions, such as oxidation, or can be used to introduce new functional handles for further synthetic transformations.
Phenolic Ethers: Etherification of the phenolic hydroxyl group is a common strategy to enhance chemical stability. The Williamson ether synthesis is a widely applicable method, involving the deprotonation of the phenol with a suitable base to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to ensure efficient conversion without promoting side reactions involving the amine functionality.
A general scheme for the etherification of this compound is as follows:
[Image of the general reaction scheme for esterification of this compound]
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
High-resolution NMR spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of molecules in solution. For a chiral molecule like 4-(1-Aminopropyl)-2-chlorophenol, which contains a stereocenter at the first carbon of the propyl chain, NMR is crucial for analyzing its stereochemistry and conformational preferences.
¹H, ¹³C, and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum would reveal distinct signals for the aromatic protons, the protons of the aminopropyl side chain, and the exchangeable protons of the phenol (B47542) and amine groups. The aromatic region is expected to show three protons with splitting patterns dictated by their positions relative to the chloro, hydroxyl, and aminopropyl substituents. The propyl chain would exhibit a triplet for the methyl group (CH₃), a multiplet for the methylene (B1212753) group (CH₂), and a multiplet for the methine group (CH) adjacent to the nitrogen.
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the propyl side chain.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming the connectivity within the propyl side chain (CH₃ to CH₂ to CH) and identifying adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly valuable for confirming the substitution pattern on the benzene (B151609) ring by showing correlations from the aminopropyl chain's protons to the aromatic carbons and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical insights into the molecule's three-dimensional structure and preferred conformation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H-3 | 7.1 - 7.3 (d) | 125 - 128 |
| Aromatic H-5 | 6.8 - 7.0 (dd) | 115 - 118 |
| Aromatic H-6 | 6.7 - 6.9 (d) | 118 - 121 |
| Phenolic OH | 9.0 - 10.0 (s, broad) | N/A |
| Amine NH₂ | 1.5 - 3.0 (s, broad) | N/A |
| Propyl CH | 3.8 - 4.2 (t) | 55 - 60 |
| Propyl CH₂ | 1.6 - 1.9 (m) | 25 - 30 |
| Propyl CH₃ | 0.8 - 1.1 (t) | 10 - 15 |
| Aromatic C-1 (C-OH) | N/A | 150 - 155 |
| Aromatic C-2 (C-Cl) | N/A | 120 - 125 |
d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, s = singlet
Conformational Analysis via NMR
The aminopropyl side chain is flexible, with rotation possible around the C-C and C-N single bonds. The conformation of this side chain relative to the planar aromatic ring can be investigated using NOESY, which can detect spatial proximity between the propyl protons and the aromatic protons. Furthermore, the presence of the bulky chloro group ortho to the hydroxyl group may influence the orientation of the side chain. Variable-temperature NMR studies could also reveal information about rotational barriers and the relative populations of different conformers. wpmucdn.com
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule with high confidence. For this compound (C₉H₁₂ClNO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its molecular formula. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak having approximately one-third the intensity of the main M peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. libretexts.org
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a series of product ions. The fragmentation pathway provides a "fingerprint" that helps to confirm the structure. For this compound, the primary amine offers a site for facile fragmentation.
A key expected fragmentation is the alpha-cleavage, which is a dominant pathway for aliphatic amines. miamioh.edunih.gov This involves the cleavage of the C-C bond adjacent to the C-N bond, resulting in the loss of an ethyl radical and the formation of a stable, resonance-stabilized iminium cation. Another likely fragmentation is the loss of HCl, a common pathway for chlorinated aromatic compounds. researchgate.netnih.gov
Table 2: Predicted Key Mass Fragments for this compound in MS/MS
| m/z (mass/charge) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 186.06/188.06 | [M+H]⁺ | Protonated molecular ion (³⁵Cl/³⁷Cl) |
| 157.08 | [M+H - C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical |
| 169.03 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenol | 3200 - 3600 (broad) |
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Aliphatic (Propyl) | 2850 - 2960 |
| C=C Bending | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Phenol | 1200 - 1260 |
| C-N Stretch | Amine | 1000 - 1250 |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights
Electronic absorption and fluorescence spectroscopy are powerful tools to investigate the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to be dominated by π→π* transitions within the substituted benzene ring.
The electronic transitions in aromatic systems like phenols are sensitive to the nature and position of substituents. The presence of the hydroxyl (-OH), chloro (-Cl), and aminopropyl groups on the benzene ring will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). By comparison with related compounds such as 4-chlorophenol (B41353) and 4-aminophenol (B1666318), the primary absorption bands for this compound are anticipated in the UV region. For instance, 4-chlorophenol in water exhibits absorption maxima around 224 nm and 280 nm. The introduction of the aminopropyl group at the 4-position is expected to cause a bathochromic (red) shift in these bands due to the electron-donating nature of the amino group, which extends the π-conjugation.
Fluorescence spectroscopy provides complementary information about the excited state of the molecule. Upon absorption of UV light, the molecule is promoted to an excited electronic state. Its subsequent relaxation to the ground state can occur via the emission of a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are key parameters that characterize the excited state dynamics. For aminophenol derivatives, fluorescence is often observed, and its characteristics are highly dependent on the solvent polarity and pH due to the presence of the acidic phenolic hydroxyl group and the basic amino group.
Hypothetical Spectroscopic Data for this compound
| Parameter | Expected Value | Solvent |
| Absorption Maximum (λmax) | 230-240 nm, 285-295 nm | Methanol |
| Molar Absorptivity (ε) | ~10,000, ~2,000 M-1cm-1 | Methanol |
| Emission Maximum (λem) | 320-340 nm | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | Methanol |
Chiroptical Spectroscopy (CD/ORD) for Absolute Stereochemical Assignment
The presence of a chiral center in this compound, at the carbon atom bearing the amino group, means that it can exist as a pair of enantiomers. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of these enantiomers.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength. Each enantiomer of a chiral compound will produce a CD spectrum that is equal in magnitude but opposite in sign to its mirror image. The sign of the Cotton effects (the characteristic peaks in a CD spectrum) in the regions of electronic absorption can be correlated with the absolute configuration of the molecule. For this compound, Cotton effects are expected to be observed in the UV region, corresponding to the π→π* transitions of the aromatic chromophore. The spatial arrangement of the substituents around the chiral center will influence the interaction of the chromophore with polarized light, leading to a unique CD signature for each enantiomer.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation ([α]) versus wavelength. Similar to CD, the ORD curves for a pair of enantiomers are mirror images of each other. The phenomenon known as the Cotton effect is also observed in ORD, where the specific rotation undergoes a rapid change in the vicinity of an absorption band. The sign of the Cotton effect in the ORD curve can be used to assign the absolute configuration.
Hypothetical Chiroptical Data for the Enantiomers of this compound
The following table illustrates the kind of data that would be obtained from chiroptical measurements of the (R) and (S) enantiomers. The signs are hypothetical and would need to be determined experimentally or through theoretical calculations.
| Enantiomer | Technique | Wavelength (nm) | Observed Sign of Cotton Effect / Specific Rotation |
| (R) | CD | ~280-300 | Positive Cotton Effect |
| (S) | CD | ~280-300 | Negative Cotton Effect |
| (R) | ORD | 589 (D-line) | Positive Specific Rotation ([α] > 0) |
| (S) | ORD | 589 (D-line) | Negative Specific Rotation ([α] < 0) |
The absolute configuration can be definitively assigned by comparing the experimentally obtained CD and ORD spectra with those predicted by quantum chemical calculations or by chemical correlation to compounds of known stereochemistry.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. DFT calculations would begin with the geometry optimization of 4-(1-aminopropyl)-2-chlorophenol to find its most stable three-dimensional structure (lowest energy conformation). This optimized geometry is the foundation for all further calculations, including the prediction of spectroscopic data and reactivity.
DFT is highly effective at predicting spectroscopic parameters that are crucial for chemical identification.
NMR Chemical Shifts: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors for each atom. nih.gov These values are then converted into NMR chemical shifts (δ) for ¹H and ¹³C atoms, which can be compared with experimental spectra to confirm the molecular structure. researchgate.net Studies on similar compounds, such as other phenols and alcohols, have shown excellent correlation between DFT-calculated and experimental chemical shifts, often with correlation coefficients exceeding 0.99. researchgate.net The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for accuracy. nih.gov
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to the modes of motion within the molecule. These theoretical frequencies correlate directly with peaks in an Infrared (IR) spectrum. Comparing the calculated vibrational spectrum with an experimental one helps in assigning specific absorption bands to the stretching and bending of particular bonds (e.g., O-H, N-H, C-Cl, C-N). Typically, calculated frequencies are scaled by a factor (e.g., ~0.96) to account for anharmonicity and other systematic errors. nih.gov
Table 1: Illustrative DFT-Predicted Spectroscopic Parameters for a Substituted Phenol (B47542) Note: This table presents hypothetical yet realistic data for this compound based on typical values for related compounds.
| Parameter | Atom/Group | Predicted Value | Experimental Correlation |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | Phenolic -OH | ~5.0 - 9.0 | Broad singlet, position is solvent and concentration dependent. |
| ¹³C NMR Chemical Shift (ppm) | C-OH | ~150 - 160 | Carbon attached to the hydroxyl group. |
| ¹³C NMR Chemical Shift (ppm) | C-Cl | ~120 - 130 | Carbon attached to the chlorine atom. |
| IR Vibrational Frequency (cm⁻¹) | O-H Stretch | ~3600 | Sharp peak for free OH, broad for H-bonded. |
| IR Vibrational Frequency (cm⁻¹) | N-H Stretch | ~3300 - 3400 | One or two bands for primary amine. |
| IR Vibrational Frequency (cm⁻¹) | C-Cl Stretch | ~700 - 800 | Strong absorption in the fingerprint region. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com
HOMO & LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. For this compound, the HOMO would likely be concentrated on the electron-rich aromatic ring and the amino group, while the LUMO would also be distributed across the ring, influenced by the electron-withdrawing chlorine atom.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Substituents dramatically influence this gap; electron-donating groups (like -NH₂) tend to raise the HOMO energy, while electron-withdrawing groups (like -Cl) tend to lower the LUMO energy, generally narrowing the gap and increasing reactivity. taylorandfrancis.comrsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table shows representative energy values for phenol and how they might be altered by substituents, as would be calculated for this compound.
| Compound | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Phenol (Reference) | -5.5 | -0.2 | 5.3 |
| 4-Chlorophenol (B41353) | -5.7 | -0.5 | 5.2 |
| 4-Aminophenol (B1666318) | -5.1 | -0.1 | 5.0 |
| This compound (Hypothetical) | -5.3 | -0.4 | 4.9 |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, especially in a solvent. nih.gov MD simulations would be invaluable for understanding this compound due to its flexible aminopropyl side chain.
Conformational Landscapes: The aminopropyl group can rotate around its single bonds, leading to numerous possible conformations (rotamers). MD simulations can explore this "conformational landscape" by simulating the molecule's movements over time, identifying the most stable and populated conformer shapes and the energy barriers between them.
Solvation Effects: MD explicitly models the interactions between the solute (this compound) and individual solvent molecules (e.g., water, methanol). nih.gov This allows for a detailed analysis of how the solvent organizes around the solute. For instance, MD can reveal the structure and stability of hydrogen bonds between the molecule's -OH and -NH₂ groups and surrounding water molecules. This explicit modeling of solvation is crucial as solvent interactions can significantly influence both conformation and reactivity. tandfonline.comnih.gov
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions. rsc.org For this compound, this could involve modeling its synthesis or potential degradation pathways. rsc.org The process involves identifying all reactants, intermediates, transition states, and products along a reaction coordinate.
A transition state (TS) is a high-energy, short-lived configuration that represents the maximum energy barrier for a reaction step. researchgate.net Locating the precise geometry and energy of the TS is a primary goal of reaction modeling, as it determines the activation energy (ΔG‡) and, consequently, the reaction rate. rsc.org
By calculating the energies of all species along a proposed reaction pathway, a potential energy surface (PES) or reaction energy profile can be constructed. This profile visually represents the energy changes as reactants are converted to products. For example, in a hypothetical synthesis step like the alkylation of 2-chlorophenol (B165306), DFT could be used to calculate the activation energy for the C-C bond formation. researchgate.net Comparing the energy barriers for different possible reaction pathways allows chemists to predict which products are kinetically favored (formed fastest) and which are thermodynamically favored (most stable). rsc.org
Table 3: Example Energy Profile for a Hypothetical Reaction Step Note: Illustrative data for a generic electrophilic aromatic substitution on a phenol derivative.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State 1 (TS1) | Energy barrier for first step | +22.5 |
| Intermediate | Stable intermediate species | +5.0 |
| Transition State 2 (TS2) | Energy barrier for second step | +15.0 |
| Products | Final products | -10.0 |
The solvent can dramatically alter a reaction's energy profile and even change the mechanism entirely. numberanalytics.com Computational models account for this in two main ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This is computationally efficient and captures the bulk electrostatic effects of the solvent, showing how a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. numberanalytics.com
Explicit Solvation Models: As in MD, individual solvent molecules are included in the quantum mechanical calculation (often a QM/MM approach where the reacting core is QM and the solvent is MM). This is computationally intensive but necessary to capture specific interactions like hydrogen bonding, which can be crucial for stabilizing intermediates or participating directly in the reaction mechanism. nih.gov
For a reaction involving this compound, the choice of solvent could influence the protonation state of the amine and phenol groups and stabilize charged intermediates differently, thus dictating the reaction's outcome. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a compound and its reactivity. ekb.eg These models are instrumental in predicting the reactivity of new or untested molecules, thereby streamlining research and reducing the need for extensive experimental work. ekb.egnih.gov The fundamental principle of QSRR is that the reactivity of a chemical is intrinsically linked to its molecular structure and, consequently, its physicochemical properties. ekb.eg
The development of a robust QSRR model involves a series of steps. First, the structures of a set of compounds with known reactivities are used to calculate a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic properties. ekb.eg Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical equation that relates these descriptors to the observed reactivity. ekb.egnih.gov
For a molecule like this compound, a QSRR study would involve calculating descriptors that quantify key structural features. These would include:
Hydrophobic descriptors: such as LogP (the octanol-water partition coefficient), which would be influenced by the propyl chain and the aromatic ring. nih.gov
Electronic descriptors: to account for the electron-withdrawing effect of the chlorine atom and the electron-donating properties of the amino and hydroxyl groups.
Steric descriptors: representing the three-dimensional shape and size of the molecule.
While specific QSRR models for this compound are not detailed in publicly available literature, the methodology provides a powerful framework. By correlating descriptors to a measured reactivity parameter (e.g., reaction rate constant), a predictive model could be developed. Such a model would allow for the virtual screening of similar phenol derivatives to identify candidates with desired reactivity profiles. The reliability of these predictions is assessed through rigorous internal and external validation techniques. ekb.egnih.gov
Table 1: Common Molecular Descriptors in QSRR Studies
| Descriptor Class | Example Descriptor | Information Encoded | Relevance to Reactivity |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | General size of the molecule. |
| Topological | Wiener Index | Describes the structural branching of the molecule. | Relates to molecular compactness and surface area. |
| Geometric | Molecular Surface Area | The 3D surface area of the molecule. | Influences intermolecular interactions and accessibility of reactive sites. |
| Hydrophobic | LogP | The ratio of a compound's concentration in octanol (B41247) and water. nih.gov | Governs solubility and interactions in polar vs. non-polar environments. nih.gov |
| Electronic | Dipole Moment | The measure of net molecular polarity. | Influences electrostatic interactions and reactivity in polar reactions. |
| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates susceptibility to electrophilic and nucleophilic attack. |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a powerful computational tool used to visualize the charge distribution within a molecule and predict its chemical reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites and its hydrogen bonding characteristics. mdpi.comnih.gov
The MEP surface is color-coded to represent different potential values. The color scale typically ranges from red to blue, where:
Red indicates regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack. researchgate.net
Blue indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are favorable for nucleophilic attack. researchgate.net
Green represents areas of neutral or near-zero potential.
Intermediate colors like orange and yellow represent intermediate levels of negative potential, while light blue represents intermediate positive potential. researchgate.net
For this compound, an MEP analysis would reveal distinct reactive regions:
Negative Potential (Red/Yellow): The most electron-rich areas would be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to the presence of lone pairs of electrons. The electronegative chlorine atom would also contribute to a region of negative potential. These sites represent the most likely points for interaction with electrophiles or for acting as hydrogen bond acceptors.
Positive Potential (Blue): The most electron-deficient regions would be located on the hydrogen atoms of the hydroxyl (-OH) and amino (-NH2) groups. These sites are the primary locations for nucleophilic attack and are the molecule's hydrogen bond donor sites.
By mapping these electron-rich and electron-poor zones, MEP analysis provides crucial insights into how this compound will interact with other reagents, substrates, or biological receptors, effectively guiding the understanding of its reaction mechanisms. mdpi.com
Table 2: Interpretation of MEP Surface Colors for Reactivity Prediction
| Color | Electrostatic Potential | Charge Distribution | Predicted Reactivity |
| Red | Most Negative | High electron density (electron-rich) researchgate.net | Site for electrophilic attack; hydrogen bond acceptor |
| Orange/Yellow | Intermediate Negative | Moderate electron density researchgate.net | Likely site for electrophilic interaction |
| Green | Neutral | Balanced charge distribution | Low reactivity, non-polar interactions |
| Blue | Most Positive | Low electron density (electron-deficient) researchgate.net | Site for nucleophilic attack; hydrogen bond donor |
Role As a Building Block and Intermediate in Advanced Chemical Synthesis
Precursor in Complex Organic Molecule Synthesis
The utility of 4-(1-Aminopropyl)-2-chlorophenol as a precursor stems from the reactivity of its distinct functional moieties: the primary amine, the hydroxyl group, and the aromatic chlorine. This trifecta of reactivity allows for its integration into a wide array of more complex molecular architectures, particularly those with potential biological activity.
The amino group is a primary site for derivatization. It can readily undergo acylation, alkylation, and condensation reactions. For instance, reaction with various aldehydes can yield Schiff base derivatives. mdpi.comnih.gov These imines are not just stable compounds in their own right but also serve as intermediates for further transformations, such as reduction to secondary amines or as ligands for metal complexes. The synthesis of thiazole (B1198619) derivatives, which are known for their anti-inflammatory and immunosuppressive actions, often involves precursors with amino groups that can be cyclized. nih.gov Similarly, the synthesis of complex amides and other pharmacologically relevant scaffolds can be initiated from the aminopropyl group. researchgate.net
The phenolic hydroxyl group offers another avenue for synthetic elaboration. It can be converted into an ether or an ester, providing a linkage point for other molecular fragments. Furthermore, the hydroxyl group influences the reactivity of the aromatic ring, directing electrophilic substitution reactions.
The chlorine atom on the aromatic ring is also a key functional handle. It can be substituted via nucleophilic aromatic substitution reactions or, more significantly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate biaryl structures or the introduction of other functional groups. The development of ferroptosis inhibitors from ortho-aminophenol derivatives highlights the importance of this class of compounds in medicinal chemistry. nih.gov
The inherent chirality of the 1-aminopropyl side chain is of particular significance. Using an enantiomerically pure form of this compound allows for the synthesis of chiral molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds where stereochemistry dictates biological activity.
Table 1: Examples of Complex Molecules Derived from Aminophenol & Chlorophenol Precursors
| Precursor Type | Reaction Type | Resulting Molecular Scaffold | Potential Application |
|---|---|---|---|
| Aminophenol | Condensation with Aldehydes | Schiff Bases mdpi.comnih.gov | Antimicrobials, Anticancer agents |
| Aminophenol | Cyclization | Thiazoles nih.gov | Anti-inflammatory, Immunosuppressive |
| Aminophenol | Acylation | Amides researchgate.net | Antimicrobial, Antiproliferative |
| Chlorophenol | Cross-Coupling Reactions | Biaryls, Heterocycles scilit.com | Organic Materials, Pharmaceuticals |
| ortho-Aminophenol | Multi-step Synthesis | Ferroptosis Inhibitors nih.gov | Therapeutic Agents |
Integration into Material Science Precursors
The unique structural features of this compound also make it a promising candidate for the synthesis of precursors for advanced materials.
Polymer Monomers and Cross-linking Agents
Aminophenols are well-established monomers for the synthesis of various polymers. mdpi.com The presence of both an amino group and a hydroxyl group allows this compound to potentially act as an AB-type monomer in step-growth polymerization to form polyethers, polyesters, or polyamides. acs.orgphysicsandmathstutor.com For example, the amino group can react with a carboxylic acid derivative, and the hydroxyl group can react with another, leading to the formation of polyamide-polyether copolymers.
The polymerization of aminophenols can be achieved through chemical or electrochemical methods to produce conductive polymers like polyaminophenols, which are derivatives of polyaniline. mdpi.comcapes.gov.br These materials are of interest for applications in electronics, such as sensors and energy storage devices. The specific substituents on the this compound monomer—the chloro and aminopropyl groups—would be expected to modulate the final properties of the polymer, such as its solubility, conductivity, and thermal stability.
Furthermore, the bifunctional nature of this molecule allows it to be considered as a cross-linking agent. By reacting its amino and hydroxyl groups into different polymer chains, it can create network structures, enhancing the mechanical strength and thermal resistance of materials.
Ligands in Coordination Chemistry
Aminophenol derivatives are excellent ligands in coordination chemistry because the amino nitrogen and phenolic oxygen can act as a bidentate chelate, binding strongly to a central metal ion. derpharmachemica.comresearchgate.net this compound can form stable five- or six-membered chelate rings with a variety of transition metals, such as copper, cobalt, nickel, and zinc. researchgate.net
The general structure of such a complex would involve the deprotonated phenolic oxygen and the neutral amino nitrogen coordinating to the metal center. The substituents on the ligand framework—the chloro group and the aminopropyl side chain—play a crucial role in fine-tuning the properties of the resulting metal complex. The electron-withdrawing nature of the chlorine atom can affect the electron density on the metal center, while the steric bulk of the aminopropyl group can influence the coordination geometry and the accessibility of the metal's active sites. These modifications are critical in designing metal complexes for specific applications, such as catalysis or materials science.
Application in Supramolecular Chemistry Components
Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered assemblies from smaller molecular components. The structure of this compound is ideally suited for this purpose.
The primary drivers for self-assembly in this molecule are hydrogen bonds. The amino (N-H) and hydroxyl (O-H) groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust intermolecular networks. Aminophenols are known to form predictable hydrogen-bonding patterns, or "supramolecular synthons," such as infinite chains and cyclic motifs. researchgate.netresearchgate.net The interplay of O-H···N and N-H···O hydrogen bonds can direct the assembly of molecules into well-defined one-, two-, or three-dimensional structures.
Additionally, the chlorine atom introduces the possibility of halogen bonding. The halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org This interaction can be used as a design tool to guide the formation of specific supramolecular architectures, complementing the hydrogen bonds. The combination of strong hydrogen bonds and weaker, directional halogen bonds could allow for the programmed assembly of this compound into complex, functional supramolecular materials. Such materials could find applications in areas like molecular recognition, separation, or the creation of porous solids. pku.edu.cnnih.gov
Development of Novel Catalytic Ligands
The development of new catalysts, particularly for asymmetric synthesis, is a major goal in modern chemistry. Chiral ligands are essential for creating catalysts that can produce one enantiomer of a chiral product selectively.
The structure of this compound makes it an excellent candidate for a chiral ligand in catalysis. derpharmachemica.comresearchgate.net When complexed with a transition metal, it can create a chiral environment around the metal's active site. The chirality stems from the stereocenter in the aminopropyl side chain. A catalyst incorporating an enantiomerically pure form of this ligand could be used to catalyze a wide range of asymmetric reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. rsc.orgrsc.org
Libraries of aminophenol-based ligands have been successfully used to discover new and efficient catalysts for reactions like the Friedel-Crafts alkylation and Henry reaction. nih.gov The electronic properties of the ligand, which are critical for catalytic activity, can be tuned by the substituents on the aromatic ring. In this compound, the electron-withdrawing chlorine atom would influence the Lewis acidity of the metal center in the resulting catalyst, which can have a significant impact on its reactivity and selectivity. The hydrodechlorination of chlorophenols using palladium-based catalysts is a well-studied area, and ligands derived from chlorophenols can play a role in modulating the catalyst's performance. scilit.commdpi.com Ferrocene-containing aminophenol ligands have also been explored for their potential in redox-switchable catalysis. mun.ca
Table 2: Potential Catalytic Applications of Ligands Derived from this compound
| Metal | Reaction Type | Role of Ligand |
|---|---|---|
| Copper (Cu) | Asymmetric Friedel-Crafts, Henry Reactions nih.gov | Creates chiral environment, tunes Lewis acidity. |
| Palladium (Pd) | Cross-Coupling, Hydrodechlorination scilit.commdpi.com | Stabilizes metal center, influences selectivity. |
| Iron (Fe) | Oxidation, Redox-Switchable Catalysis mun.canih.gov | Modulates redox potential of the metal. |
| Rhodium (Rh) | Asymmetric Hydrogenation | Provides chiral scaffold for enantioselective reduction. |
| Nickel (Ni) | Coupling Reactions | Influences reaction mechanism and product yield. |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatography stands as the cornerstone for the analysis of 4-(1-Aminopropyl)-2-chlorophenol, providing powerful tools for both purity evaluation and the critical separation of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., MS/MS, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. When coupled with advanced detectors like tandem mass spectrometry (MS/MS) and fluorescence detectors, HPLC offers exceptional sensitivity and selectivity.
Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of polar compounds like aminophenols. A C18 column is often the stationary phase of choice, providing effective separation from impurities. For instance, a method developed for the related compound 2-amino-4-chlorophenol (B47367) utilized a C18 column with an isocratic mobile phase of water, acetonitrile (B52724), and acetic acid, allowing for clear separation from related substances. researchgate.netresearchgate.net UV detection is standard, but for more complex matrices or trace-level quantification, coupling HPLC with a mass spectrometer is superior.
HPLC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of MS. ulisboa.pt This setup allows for the unequivocal identification and quantification of the target compound, even at very low concentrations. For this compound, electrospray ionization (ESI) in positive mode would effectively ionize the molecule, facilitating its detection by the mass spectrometer. ulisboa.pt The use of tandem mass spectrometry (MS/MS) provides enhanced specificity through the monitoring of specific precursor-to-product ion transitions, minimizing matrix interference. nih.gov
To enhance detection sensitivity, especially with fluorescence detectors, derivatization of the phenol (B47542) or amine group is a common strategy. The inherent fluorescence of the phenol group may be weak, but tagging it with a fluorescent label can significantly amplify the signal. nih.gov Reagents such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) have been successfully used to create highly fluorescent derivatives of phenols and chlorophenols, enabling detection limits in the sub-micromolar range. nih.gov The derivatized products are stable and can be separated efficiently on an ODS (octadecylsilyl) column. nih.gov
| Parameter | HPLC-UV | HPLC-Fluorescence (with Derivatization) | HPLC-MS/MS |
| Principle | Measures UV absorbance of the analyte. | Measures fluorescence emission of a derivatized analyte. | Separates by chromatography, detects by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromophore. | High; relies on specific derivatization and fluorescence properties. | Very High; based on parent and fragment ion masses. ulisboa.pt |
| Sensitivity | ng range. researchgate.netresearchgate.net | pmol to fmol range. nih.gov | pg to fg range. |
| Application | Purity testing, routine quantification. researchgate.net | Trace analysis, quantification in complex matrices. nih.gov | Structural confirmation, metabolite identification, trace quantification. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenolic compounds, though it typically requires a chemical modification step known as derivatization. thermofisher.com Due to the polarity and low volatility of this compound, direct analysis by GC is challenging. Derivatization converts the polar amine and hydroxyl groups into less polar, more volatile functional groups, making the compound suitable for GC analysis. gcms.cz
Common derivatization strategies for compounds containing amine and hydroxyl groups include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. TBDMS derivatives are notably more stable towards hydrolysis. gcms.cz
Acylation: This involves reacting the analyte with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents create fluorinated derivatives that are highly responsive to electron capture detectors (ECD) for trace analysis, in addition to being suitable for MS detection. gcms.cz
Alkylation: This method can be used to modify compounds with acidic hydrogens, such as phenols. gcms.cz
Once derivatized, the volatile product is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column (e.g., a TG-5MS column), and then detected by the mass spectrometer. thermofisher.com GC-MS provides excellent chromatographic resolution and definitive structural information from the mass spectra, which can be compared against spectral libraries for identification. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral molecule, separating its enantiomers is essential, particularly in pharmaceutical contexts where enantiomers can have different biological activities. Chiral chromatography, most often using HPLC with a Chiral Stationary Phase (CSP), is the most effective method for this purpose. yakhak.org
The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. yakhak.orgnih.govnd.edu
The choice of mobile phase is critical for achieving separation. researchgate.netwindows.net Different modes can be employed:
Normal Phase: Uses a non-polar solvent like hexane (B92381) mixed with a polar modifier such as isopropanol (B130326) or ethanol. windows.net
Reversed Phase: Uses an aqueous buffer and an organic modifier like acetonitrile or methanol. windows.net
Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol. nih.gov
The selection of the appropriate CSP and mobile phase combination is often determined through a screening process. researchgate.netwindows.net For this compound, which has a basic amine group, additives like diethylamine (B46881) (DEA) in normal phase or formic acid in reversed phase may be required to improve peak shape and resolution. windows.net
Once a separation method is established, the enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com The formula for enantiomeric excess is:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. sigmaaldrich.comlibretexts.org
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle | Suitable for this compound |
| Polysaccharide-based (Cellulose/Amylose) | Chiralcel®, Chiralpak®, Lux® yakhak.orgwindows.net | Forms diastereomeric complexes via hydrogen bonding, π-π interactions, and steric inclusion. researchgate.netsigmaaldrich.comyoutube.com | High probability of success due to the presence of aromatic, hydroxyl, and amino groups. |
| Pirkle-type (Brush-type) | Whelk-O® researchgate.net | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. researchgate.net | Good potential, especially for derivatives. |
| Macrocyclic Glycopeptide (Antibiotic) | Chirobiotic® sigmaaldrich.com | Utilizes inclusion complexing, hydrogen bonding, and ionic interactions. sigmaaldrich.com | Very suitable due to the amphoteric nature of the analyte. |
Advanced Electrophoretic Methods for Trace Analysis in Complex Chemical Matrices
Capillary electrophoresis (CE) has emerged as a powerful analytical technique characterized by high separation efficiency, short analysis times, and minimal sample consumption. nih.gov For a chiral compound like this compound, CE, particularly in the mode of capillary electrokinetic chromatography (CD-EKC), is well-suited for enantiomeric separation. nih.gov This is achieved by adding a chiral selector, such as cyclodextrins, to the background electrolyte. nih.gov
A significant challenge in CE is its inherently lower concentration sensitivity compared to HPLC, due to the small injection volumes. nih.gov To overcome this, various online and off-line preconcentration techniques have been developed for trace analysis.
Online Stacking: Techniques like field-amplified sample stacking (FASS) and sweeping concentrate the analyte within the capillary, significantly lowering detection limits. nih.gov
Offline Preconcentration: This involves sample preparation steps like solid-phase extraction (SPE) or liquid-liquid microextraction before CE analysis. nih.gov
Derivatization can also be employed in CE to enhance detectability. Chiral reagents like (+)- and (-)-1-(9-anthryl)-2-propyl chloroformate (APOC) can be used to create diastereomeric derivatives of amino compounds. nih.gov These derivatives not only facilitate chiral separation but also introduce a highly fluorescent anthryl group, enabling detection at attomole levels with laser-induced fluorescence (LIF) detection. nih.gov
Hyphenated Techniques for Structural Confirmation in Synthetic Mixtures
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural confirmation of compounds in complex synthetic mixtures. ijarnd.comspringernature.com
LC-MS and LC-MS/MS: As previously mentioned, this is a cornerstone technique. It provides molecular weight information from the MS and structural fragments from MS/MS, which are crucial for confirming the identity of this compound and its impurities. nih.gov
GC-MS: Following derivatization, GC-MS offers high-resolution separation and provides characteristic mass spectra based on electron ionization, which produces extensive, reproducible fragmentation patterns useful for library matching and structural elucidation. nih.gov
LC-NMR: The coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information online. While less sensitive than MS, LC-NMR can directly provide the complete structure of an unknown impurity or degradation product after it has been separated by the LC system. nih.govspringernature.com
These hyphenated systems allow for the separation, identification, and structural confirmation of the target analyte and any related substances in a single analytical run, making them powerful tools for analyzing synthetic mixtures. ijarnd.comrjptonline.org
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation or detection. researchgate.net For this compound, with its primary amine and phenolic hydroxyl groups, various derivatization strategies can be applied to enhance its detection in both HPLC and GC. gcms.czlibretexts.org
The primary goals of derivatization for this compound are:
Increase Volatility for GC: As discussed in section 8.1.2, converting the polar -NH₂ and -OH groups to nonpolar derivatives is essential for GC analysis. nih.gov
Attach a Chromophore/Fluorophore for HPLC: To improve UV or fluorescence detection, a molecule with strong absorbing or emitting properties is attached. researchgate.net
| Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |
| Dansyl Chloride | Primary & Secondary Amines, Phenols nih.gov | Dansyl-derivative | Highly fluorescent, enhances HPLC-Fluorescence detection. Can be non-specific. nih.gov |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols libretexts.org | Benzoyl-derivative | Improves chromatographic behavior and UV detection in HPLC. researchgate.net |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines nih.gov | FMOC-derivative | Provides high fluorescence quantum yield for sensitive HPLC detection. libretexts.orgnih.gov |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) nih.gov | Isoindole derivative | Rapid reaction, produces highly fluorescent product for HPLC. Can have stability issues. nih.gov |
| Pentafluorobenzyl Bromide (PFB-Br) | Phenols, Carboxylic Acids libretexts.org | PFB-ether/ester | Creates a derivative with high electron-capturing ability for sensitive GC-ECD detection. libretexts.org |
| 4-Aminoantipyrine (4-AAP) | Phenols | Indophenol dye derivative | Used for the colorimetric or spectrophotometric determination of phenols. Can improve selectivity in extraction. nih.gov |
These strategies allow analysts to tailor the properties of this compound to the specific requirements of the chosen analytical technique, thereby achieving the necessary sensitivity, selectivity, and resolution for accurate quantification and characterization.
Future Research Directions and Emerging Methodologies
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing. mdpi.comscielo.br This approach offers numerous advantages, including improved reaction control, enhanced safety, and the potential for seamless integration of multiple synthetic steps. mdpi.com For a compound like 4-(1-Aminopropyl)-2-chlorophenol, flow chemistry opens up new avenues for its efficient production and derivatization.
Continuous flow reactors, typically consisting of coils of tubing, provide excellent heat and mass transfer, allowing for precise temperature and reaction time control. mdpi.com This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The modular nature of flow systems also facilitates the automation of multi-step syntheses, where intermediates are directly channeled from one reactor to the next without the need for isolation and purification. mdpi.comscielo.br This "telescoped" approach can significantly reduce reaction times and waste generation. researchgate.net
Researchers are actively investigating the application of flow chemistry to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). mdpi.commdpi.com The synthesis of precursors for drugs like Imatinib has been successfully demonstrated using flow chemistry, highlighting the potential for producing structurally similar compounds. uc.pt The principles applied in these syntheses could be adapted for the continuous production and modification of this compound and its derivatives.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. aimlic.com These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns, predict outcomes, and optimize reaction conditions with a level of sophistication that surpasses traditional methods. aimlic.comresearchgate.net For this compound, ML and AI hold the promise of accelerating the discovery of new derivatives and refining the processes for their synthesis.
Machine learning models, particularly deep neural networks, can be trained on extensive reaction databases to predict the products of a wide range of organic transformations. aimlic.comrsc.org These models can learn the complex interplay of factors that govern reactivity, including the electronic and steric properties of the reactants, the nature of the solvent, and the choice of catalyst. This predictive power can be harnessed to explore the vast chemical space around this compound, identifying promising new derivatives with desired properties.
Furthermore, AI algorithms can be employed to optimize reaction conditions, maximizing yield and minimizing byproducts. researchgate.net By systematically exploring the parameter space of a reaction, these algorithms can identify the optimal temperature, pressure, and reagent concentrations, often arriving at solutions that are not intuitively obvious to a human chemist. The use of ML to predict solvent effects on reaction rates is also a burgeoning area of research, which could further refine synthetic strategies. rsc.org
The development of reaction prediction tools like ReactionPredictor, which uses a machine learning approach to model elementary mechanistic steps, showcases the potential for in-silico planning of complex synthetic routes. nih.gov Such tools could be invaluable for designing efficient pathways to novel compounds derived from this compound.
Development of Novel Catalytic Systems for Efficient Derivatization
Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is a continuous pursuit. For the derivatization of this compound, new catalysts can offer enhanced selectivity, higher efficiency, and access to previously challenging transformations.
The functional groups present in this compound—the amino group, the chloro group, and the phenolic hydroxyl group—provide multiple handles for catalytic modification. Research into new catalysts could focus on several key areas:
Selective C-H Activation: Catalysts that can selectively activate and functionalize the C-H bonds of the aromatic ring would open up a vast array of possibilities for introducing new substituents.
Cross-Coupling Reactions: Advances in palladium, copper, and nickel catalysis continue to expand the scope of cross-coupling reactions, which are essential for forming new carbon-carbon and carbon-heteroatom bonds. Novel ligands and catalyst systems could enable more efficient coupling of this compound with a wider range of partners.
Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of new asymmetric catalysts is crucial. These catalysts can control the stereochemical outcome of reactions, leading to the selective formation of a single enantiomer.
The use of polymer-bound catalysts is also an area of growing interest, as it simplifies catalyst removal and recycling, making processes more sustainable and cost-effective.
Exploration of Solid-Phase Synthesis Approaches Utilizing the Compound
Solid-phase synthesis (SPS), a technique originally developed for peptide synthesis, has emerged as a powerful tool for the construction of small organic molecules and combinatorial libraries. wordpress.com The core principle of SPS involves attaching a starting material to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts by simple filtration. wordpress.com This strategy can significantly streamline multi-step synthetic sequences.
For this compound, solid-phase approaches could be employed in several ways. The compound itself could be attached to a resin via its phenolic hydroxyl or amino group, allowing for subsequent modifications to be carried out on the solid support. Alternatively, this compound could be used as a building block in a solution-phase synthesis that utilizes polymer-bound reagents and scavengers to facilitate purification. nih.gov
A key aspect of SPS is the ability to perform reactions in parallel, enabling the rapid generation of a large number of derivatives for screening and optimization. This high-throughput approach is particularly valuable in drug discovery and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
